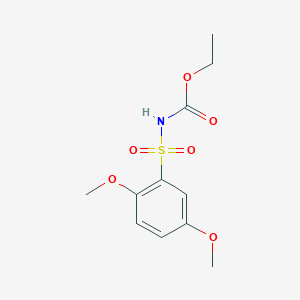
1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid typically involves the cyclocondensation of suitable hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of 3,5-dimethylpyrazole with sulfamoyl chloride under basic conditions, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong hydrogen bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt key biochemical pathways, making the compound a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the sulfamoyl group, making it less versatile in certain chemical reactions.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but without the sulfamoyl group, leading to different reactivity and applications.
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: Contains additional aromatic groups, which can influence its chemical properties and applications
Uniqueness
1,3-Dimethyl-4-sulfamoyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both sulfamoyl and carboxylic acid functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
88398-76-9 |
|---|---|
分子式 |
C6H9N3O4S |
分子量 |
219.22 g/mol |
IUPAC名 |
2,5-dimethyl-4-sulfamoylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O4S/c1-3-5(14(7,12)13)4(6(10)11)9(2)8-3/h1-2H3,(H,10,11)(H2,7,12,13) |
InChIキー |
YHSGDYSDEIZFNA-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1S(=O)(=O)N)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
![Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate](/img/structure/B14393775.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide](/img/structure/B14393779.png)
![[(3,4-Dichlorophenyl)(phenyl)methylidene]propanedinitrile](/img/structure/B14393783.png)
![N-Methyl-5-{4-[(naphthalen-1-yl)oxy]butyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14393790.png)
![[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14393797.png)




![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)
